2-[(2-Furylmethyl)amino]-1-butanol is an organic compound with the molecular formula CHNO. This compound features a furan ring attached to an amino group, which is further connected to a butanol moiety. It has garnered attention for its potential applications in medicinal chemistry and as a biochemical probe due to the presence of the furan structure, which is known for its biological activity.
This compound can be classified under the category of amines and alcohols. It is also associated with furan derivatives, which are compounds containing a furan ring—a five-membered aromatic ring containing oxygen. The structural characteristics of 2-[(2-Furylmethyl)amino]-1-butanol suggest that it may exhibit various pharmacological properties, making it a subject of interest in drug development and research.
The synthesis of 2-[(2-Furylmethyl)amino]-1-butanol can be approached through several methodologies, often involving the reaction of 2-furylmethylamine with suitable alkylating agents or alcohols. One common method includes:
This method allows for good yields of the desired product while minimizing side reactions.
The compound can undergo various chemical reactions typical for amines and alcohols:
These reactions highlight its versatility in organic synthesis and potential utility in creating more complex molecules.
The mechanism of action for 2-[(2-Furylmethyl)amino]-1-butanol, particularly in biological contexts, may involve:
Research into its specific mechanisms is ongoing, but preliminary studies suggest potential applications in treating neurological disorders or as an anti-inflammatory agent.
These properties are crucial for understanding how the compound behaves under different conditions, influencing its storage and handling requirements.
2-[(2-Furylmethyl)amino]-1-butanol has potential applications in:
2-[(2-Furylmethyl)amino]-1-butanol is synthesized via furan-containing precursors, leveraging the reactivity of the furan ring for functionalization. A typical route begins with 2-chloromethylfuran, which undergoes nucleophilic substitution with tert-butyl carbamate to form N-(furan-2-ylmethyl)carbamate. Subsequent deprotection yields 2-(aminomethyl)furan, which is condensed with 2-hydroxybutanal under reductive amination conditions (NaBH₃CN, methanol). This affords racemic 2-[(2-furylmethyl)amino]-1-butanol in 68–75% yield after silica gel purification [1] [2].
Key challenges:
Table 1: Multi-Step Synthesis via Furan Intermediates
Step | Reaction | Reagents/Conditions | Intermediate |
---|---|---|---|
1 | Nucleophilic substitution | tert-Butyl carbamate, K₂CO₃, DMF, 80°C | N-(Furan-2-ylmethyl)carbamate |
2 | Deprotection | TFA/DCM (1:1), RT | 2-(Aminomethyl)furan |
3 | Reductive amination | 2-Hydroxybutanal, NaBH₃CN, MeOH, 0°C→RT | Racemic target compound |
Enantiopure synthesis targets the (R)-isomer for pharmacological relevance. Biocatalytic resolution using Mycobacterium vanbaalenii transaminase (MVTA) achieves >99% ee for (S)-2-amino-1-butanol precursors. MVTA selectively deaminates the (S)-enantiomer of racemic 2-amino-1-butanol, leaving (R)-2-amino-1-butanol for subsequent N-alkylation with 2-furan carbaldehyde [3] [10]. Alternatively, chiral auxiliaries like (R)-1-phenylethylamine facilitate diastereoselective reductive amination, yielding (R)-2-[(2-furylmethyl)amino]-1-butanol with 92% de after auxiliary removal [6].
Stereochemical pitfalls:
Table 2: Enantioselective Techniques
Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|
Biocatalytic resolution | MVTA, PLP cofactor, 30°C, pH 7.5 | >99 ((R)) | 48 (theoretical max 50) |
Chiral auxiliary | (R)-1-PEA, NaBH₄, then H₂/Pd-C | 92 ((R)) | 67 |
Asymmetric hydrogenation | Ru-BINAP catalyst, 80 bar H₂ | 85 | 75 |
Amino group protection is critical during furan ring modifications. tert-Butoxycarbonyl (Boc) demonstrates optimal stability under neutral/mildly acidic conditions but is cleaved by trifluoroacetic acid (TFA). Carbobenzyloxy (Cbz) permits hydrogenolytic deprotection (H₂/Pd-C), compatible with furan stability. For hydroxyl protection, acetyl groups withstand nucleophilic amination but require alkaline hydrolysis (K₂CO₃/MeOH), while tert-butyldimethylsilyl (TBS) ethers resist bases but need fluoride-based deprotection (TBAF) [4] [8].
Orthogonal protection example:
Table 3: Protecting Group Stability
Group | Stability | Deprotection | Compatibility with Furan |
---|---|---|---|
Boc (amine) | Acids (pH >1), bases | TFA/DCM | High |
Cbz (amine) | Hydrogenation catalysts | H₂/Pd-C | Moderate |
Acetyl (hydroxyl) | Weak bases | K₂CO₃/MeOH | High |
TBS (hydroxyl) | Acids, bases | TBAF/THF | High |
Metal-catalyzed asymmetric reductive amination using Ru-(S)-BINAP (5 mol%) converts 2-hydroxybutanone and 2-furanmethylamine to (R)-2-[(2-furylmethyl)amino]-1-butanol under 50 bar H₂ (THF, 60°C), achieving 85% ee. Organocatalysis with (S)-proline (10 mol%) enables enantioselective Mannich reactions between furfurylamine-derived imines and acetaldehyde, followed by reduction, yielding the target in 78% ee [3] [7].
Limitations:
Solution-phase synthesis enables high-purity (>98%) products via recrystallization but suffers from cumulative yields below 40% for 5-step sequences. Solid-phase approaches anchor 2-amino-1-butanol precursors to Wang resin via carboxylic linkers. After N-alkylation with 2-bromomethylfuran, TFA cleavage releases the product in 65% purity, requiring HPLC purification [5] [9].
Table 4: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield (5 steps) | 35–42% | 50–55% |
Purity (crude) | 70–75% | 60–65% |
Purification | Recrystallization/column chromatography | HPLC/cleavage |
Scalability | Gram-scale | Milligram-scale |
Automation potential | Low | High |
Critical trade-offs:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2